molecular formula C9H8FNO2 B8805687 2-Allyl-4-fluoro-1-nitrobenzene

2-Allyl-4-fluoro-1-nitrobenzene

Cat. No. B8805687
M. Wt: 181.16 g/mol
InChI Key: XYDOVXLLSSGYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-4-fluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Allyl-4-fluoro-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-4-fluoro-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Allyl-4-fluoro-1-nitrobenzene

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-fluoro-1-nitro-2-prop-2-enylbenzene

InChI

InChI=1S/C9H8FNO2/c1-2-3-7-6-8(10)4-5-9(7)11(12)13/h2,4-6H,1,3H2

InChI Key

XYDOVXLLSSGYKW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-fluoro-2-iodo-1-nitrobenzene (40.0 g, 150 mmol) in THF (200 mL) at −40° C. was added phenylmagnesium chloride (80.0 mL, 2M in THF, 161 mmol) dropwise. The reaction was stirred for 30 min followed by dropwise addition of CuCN.2LiCl (26.0 g, 150 mmol) in THF. The mixture was stirred an additional 30 min at which time allyl bromide (20.0 g, 161 mmol) was added. The reaction was stirred at −40° C. for 2 h followed by rt overnight. The reaction was quenched with saturated ammonium chloride and extracted with EtOAc. The organic layer was washed with brine, dried (MgSO4) and concentrated. Purification by flash chromatography provided the title compound of step B (11.0 g, 60.7 mmol, 42%). 1H NMR (400 MHz, CDCl3) δ ppm 3.70 (d, J=6.4 Hz, 2H), 5.08-5.71 (m, 2H), 6.87-6.02 (m, 1H), 7.01-7.11 (m, 2H), 7.95-8.05 (m, 1H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
42%

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